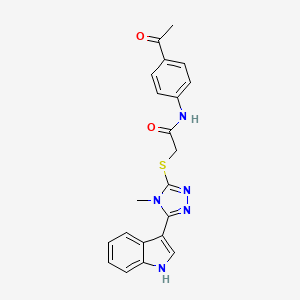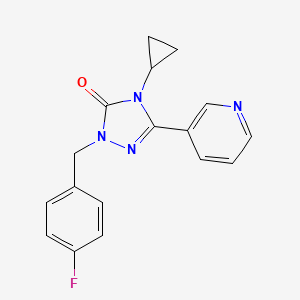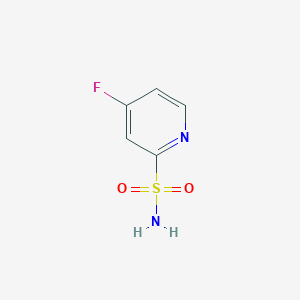
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, a 1,2,4-triazole ring, a thioether group, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The indole and 1,2,4-triazole rings are aromatic, meaning they are planar and have a delocalized π electron system. The thioether group is likely to be tetrahedral, while the acetamide group is planar due to the presence of a carbonyl group.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups . For example, the indole ring could undergo electrophilic aromatic substitution, while the thioether group could undergo oxidation or alkylation .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
This compound and its derivatives have been synthesized and structurally characterized in various studies. The synthesis involves complex chemical reactions and characterization through methods like MS, IR, CHN, and NMR spectral data. For instance, Huicheng Wang et al. (2010) synthesized N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives and established their structures using these techniques, highlighting the diverse structure creation in this field of chemical research (Wang et al., 2010).
Biological Evaluation and Potential Therapeutic Uses
These compounds, including various derivatives, are primarily researched for their potential in medicine, showcasing a range of therapeutic possibilities:
Cholinesterase Inhibitors : Certain derivatives have been synthesized and evaluated as cholinesterase inhibitors, potentially useful for treating conditions like Alzheimer's disease. U. Mohsen (2012) synthesized and evaluated triazole and triazolothiadiazine derivatives as cholinesterase inhibitors, indicating their potential as promising anticholinesterase agents (Mohsen, 2012).
Antimicrobial Agents : Various studies have synthesized and investigated these compounds for their antimicrobial properties. For example, Zafer Asim Kaplancikli et al. (2008) synthesized new triazole and triazolothiadiazine derivatives and reported significant antimicrobial activities against a range of bacterial and fungal strains, suggesting their use as novel antimicrobial agents (Kaplancikli et al., 2008).
Antiviral and Virucidal Activities : Some derivatives have shown potential in reducing viral replication, highlighting their relevance in antiviral research. M. Wujec et al. (2011) assessed the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus, finding promising results in reducing viral replication (Wujec et al., 2011).
Anticancer Properties : Certain derivatives have been synthesized and evaluated for their potential anticancer properties. For instance, Y. Ostapiuk et al. (2015) synthesized and evaluated the anticancer properties of various derivatives, revealing their activity and selectivity against melanoma and breast cancer, indicating their potential as anticancer agents (Ostapiuk et al., 2015).
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-13(27)14-7-9-15(10-8-14)23-19(28)12-29-21-25-24-20(26(21)2)17-11-22-18-6-4-3-5-16(17)18/h3-11,22H,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMUKHOLXXASIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2631400.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)
![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2631407.png)

![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)


![3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2631415.png)
![3-[2-(Dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride](/img/structure/B2631416.png)
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)

![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)
